molecular formula C7H12N2O B8231730 4-Methoxy-4-piperidinecarbonitrile

4-Methoxy-4-piperidinecarbonitrile

Cat. No.: B8231730
M. Wt: 140.18 g/mol
InChI Key: NBWMIYQWSBWXCA-UHFFFAOYSA-N
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Description

4-Methoxy-4-piperidinecarbonitrile is an organic compound with the molecular formula C7H12N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methoxy group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-piperidinecarbonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxypiperidine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows: [ \text{4-Methoxypiperidine} + \text{Cyanogen Bromide} \rightarrow \text{this compound} ]

Another method involves the catalytic hydrogenation of pyridinecarbonitriles using a palladium catalyst. This method allows for the selective reduction of the nitrile group to form the desired piperidine derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-piperidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Catalytic hydrogenation can reduce the nitrile group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitrile oxides.

    Reduction: Formation of 4-methoxy-4-piperidineamine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-Methoxy-4-piperidinecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-piperidinecarbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can undergo various transformations. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzonitrile: Similar structure but with a benzene ring instead of a piperidine ring.

    4-Piperidinecarbonitrile: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    4-Methoxypyridinecarbonitrile: Contains a pyridine ring instead of a piperidine ring, leading to different chemical properties.

Uniqueness

4-Methoxy-4-piperidinecarbonitrile is unique due to the presence of both a methoxy group and a nitrile group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

4-methoxypiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-10-7(6-8)2-4-9-5-3-7/h9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWMIYQWSBWXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297454
Record name 4-Methoxy-4-piperidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-34-3
Record name 4-Methoxy-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-4-piperidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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